molecular formula C24H21ClN4O3 B11326165 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11326165
M. Wt: 448.9 g/mol
InChI Key: WRYZFGMKFFWVBE-ZHACJKMWSA-N
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Description

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a chlorophenyl group, a phenoxyacetyl group, and a piperazine moiety

Preparation Methods

The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the chlorophenyl ethenyl intermediate: This step involves the reaction of 2-chlorobenzaldehyde with an appropriate reagent to form the ethenyl intermediate.

    Synthesis of the phenoxyacetyl piperazine intermediate: This step involves the reaction of phenoxyacetic acid with piperazine to form the phenoxyacetyl piperazine intermediate.

    Cyclization to form the oxazole ring: The final step involves the cyclization of the intermediates to form the oxazole ring, resulting in the formation of the target compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-[4-(2-PHENOXYACETYL)PIPERAZIN-1-YL]-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of the oxazole ring with the chlorophenyl and phenoxyacetyl piperazine moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C24H21ClN4O3/c25-20-9-5-4-6-18(20)10-11-22-27-21(16-26)24(32-22)29-14-12-28(13-15-29)23(30)17-31-19-7-2-1-3-8-19/h1-11H,12-15,17H2/b11-10+

InChI Key

WRYZFGMKFFWVBE-ZHACJKMWSA-N

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)COC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)COC4=CC=CC=C4

Origin of Product

United States

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